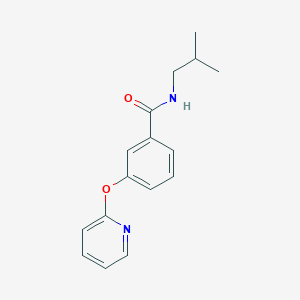

N-isobutyl-3-(pyridin-2-yloxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

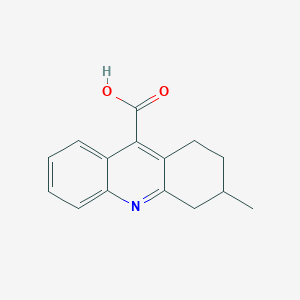

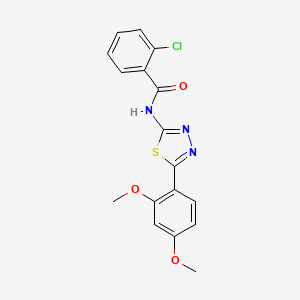

The synthesis of N-isobutyl-3-(pyridin-2-yloxy)benzamide involves the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . This reaction is catalyzed by a bimetallic metal–organic framework material, Fe2Ni-BDC, which is synthesized by a solvothermal approach using nickel (II) nitrate hexahydrate and iron (III) chloride hexahydrate as the mixed metal source and 1,4-Benzenedicarboxylic acid (H2BDC) as the organic ligand source .Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The molecular weight of this compound is 270.332.Chemical Reactions Analysis

The chemical reactions involving this compound are primarily catalyzed by the Fe2Ni-BDC catalyst . The catalyst demonstrates good efficiency in the reaction under optimal conditions .Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibition for Cancer Therapy

Research on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) highlights its role as a selective inhibitor of histone deacetylases (HDACs), showing promise in cancer therapy due to its ability to block cancer cell proliferation and induce apoptosis. This compound has entered clinical trials, demonstrating significant antitumor activity in vivo (Zhou et al., 2008).

Chemical Cyclization Research

Investigations on the chemical cyclization of polyamic acid, derived from pyromellitic anhydride and benzidine, shed light on the synthesis processes relevant to the development of new materials. Such research may offer insights into manipulating the chemical structures for enhanced material properties (Źurakowska-országh et al., 1980).

Photocatalytic Degradation Studies

The study on the kinetics and products of TiO2 photocatalytic degradation of pyridine in water highlights the environmental applications of pyridine derivatives in breaking down noxious chemicals. This research could be relevant to understanding the environmental impact and degradation pathways of structurally similar compounds (Maillard-Dupuy et al., 1994).

Selective Inhibition for Therapeutic Targets

N-(Pyridin-3-yl)benzamides have been synthesized and evaluated for their selectivity in inhibiting human aldosterone synthase (CYP11B2), demonstrating potential therapeutic applications in conditions influenced by aldosterone. Such selectivity offers a pathway for the development of targeted therapies (Zimmer et al., 2011).

Propiedades

IUPAC Name |

N-(2-methylpropyl)-3-pyridin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-12(2)11-18-16(19)13-6-5-7-14(10-13)20-15-8-3-4-9-17-15/h3-10,12H,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCAZIUCOIAQGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC(=CC=C1)OC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-Ethoxyethyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2683965.png)

![2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2683966.png)

![6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2683969.png)

![4-({4-[(3-Oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2683973.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclohex-3-enecarboxamide](/img/structure/B2683976.png)

![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] benzoate](/img/structure/B2683985.png)